Cas no 2137787-80-3 (3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid)

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid is a specialized Fmoc-protected azetidine derivative featuring a cyclobutane carboxylic acid moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained building block, offering structural rigidity to enhance binding affinity and metabolic stability. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. Its unique azetidine-cyclobutane scaffold is valuable for designing conformationally restricted analogs, particularly in drug discovery targeting GPCRs or enzymes. The carboxylic acid functionality allows further derivatization, facilitating conjugation or incorporation into larger molecular frameworks. This compound is particularly advantageous for researchers requiring stereochemically defined, sp3-rich intermediates in bioactive molecule development.
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid structure
2137787-80-3 structure
Product Name:3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
CAS No:2137787-80-3
MF:C23H23NO4
MW:377.4330265522
CID:5790920
PubChem ID:132350927
Update Time:2025-06-09

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid
    • EN300-657634
    • 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
    • 2137787-80-3
    • Inchi: 1S/C23H23NO4/c25-22(26)15-9-14(10-15)16-11-24(12-16)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)
    • InChI Key: PQRQBKHSFWCPAQ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C1)C1CC(C(=O)O)C1)=O

Computed Properties

  • Exact Mass: 377.16270821g/mol
  • Monoisotopic Mass: 377.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66.8Ų

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid Pricemore >>

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3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid Related Literature

Additional information on 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid

Comprehensive Overview of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid (CAS No. 2137787-80-3)

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid (CAS No. 2137787-80-3) is a specialized Fmoc-protected azetidine derivative widely utilized in peptide synthesis and medicinal chemistry. This compound features a unique cyclobutane-carboxylic acid scaffold coupled with an azetidine ring, making it a valuable building block for drug discovery and bioconjugation. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), aligning with modern trends in high-throughput screening and precision therapeutics.

Recent advancements in peptide-based therapeutics have heightened interest in Fmoc-protected intermediates like CAS 2137787-80-3. Researchers frequently search for "Fmoc-azetidine derivatives" or "cyclobutane carboxylic acid applications" to explore their role in targeted drug delivery and enzyme inhibition. The compound’s rigid cyclobutane structure enhances metabolic stability, addressing a key challenge in oral bioavailability—a hot topic in pharmaceutical R&D.

From a synthetic perspective, 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid exemplifies the growing demand for conformationally constrained analogs in GPCR-targeted drugs. Its azetidine moiety is particularly relevant to kinase inhibitors and immune modulators, areas dominating recent literature. SEO-optimized queries such as "Fmoc-protected heterocycles" or "CAS 2137787-80-3 suppliers" reflect commercial and academic interest in this niche.

Beyond drug development, this compound’s carboxylic acid functionality enables click chemistry applications, resonating with trends in biomaterial engineering. Its compatibility with NHS ester activation further supports proteomics workflows, answering frequent search terms like "peptide coupling reagents." As the industry shifts toward fragment-based drug design, CAS 2137787-80-3 offers a versatile scaffold for structure-activity relationship (SAR) studies.

Quality control of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid adheres to stringent HPLC and NMR standards, ensuring reproducibility for preclinical research. Discussions on "Fmoc deprotection conditions" or "azetidine stability" highlight practical considerations for users. With the rise of AI-driven molecular design, this compound’s 3D conformational data is increasingly valuable for in silico modeling platforms.

In summary, CAS 2137787-80-3 bridges multiple disciplines—from peptide chemistry to small-molecule drug discovery. Its dual Fmoc protection and carboxylic acid handle cater to evolving needs in combinatorial chemistry, while its structural features align with cutting-edge inquiries into bioisosteric replacements and allosteric modulators.

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